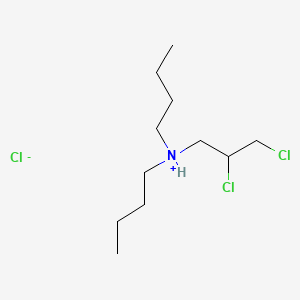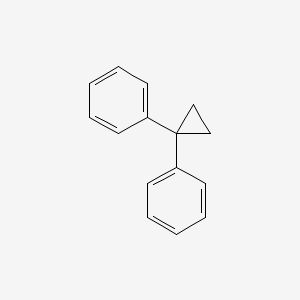
1,1-Diphenylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenylcyclopropane is an organic compound with the molecular formula C15H14. It is characterized by a cyclopropane ring substituted with two phenyl groups at the 1-position. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
準備方法
1,1-Diphenylcyclopropane can be synthesized through several methods:
Simmons-Smith Reaction: This method involves the reaction of 1,1-diphenylethylene with diiodomethane and a zinc-copper couple, yielding this compound in moderate yields.
Sulfonium Ylide Addition: Another method involves the addition of sulfonium ylides to 1,1-diphenylethylene, producing the compound in higher yields.
Reduction of 1,1-Diphenyl-2,2-Dihalocyclopropanes: This method uses sodium in ammonia to reduce 1,1-diphenyl-2,2-dihalocyclopropanes to this compound.
化学反応の分析
1,1-Diphenylcyclopropane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropane derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include tetracyanoethylene, p-chloranil, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1-Diphenylcyclopropane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Photochemical Reactions: The compound participates in photochemical reactions, such as photocyclization with quinones, leading to the formation of spirofuran adducts.
Material Science: Its unique structural properties make it a candidate for studying the behavior of strained ring systems in materials.
作用機序
The mechanism of action of 1,1-diphenylcyclopropane involves its ability to undergo ring-opening reactions under reductive conditions. This process generates reactive carbanions that can be trapped by electrophiles, leading to the formation of 1,3-difunctionalized products . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophiles and the reaction conditions.
類似化合物との比較
1,1-Diphenylcyclopropane can be compared with other similar compounds, such as:
1,1-Diphenylethylene: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
1,1-Diphenyl-2,2-Dihalocyclopropanes: These compounds are intermediates in the reduction process to form this compound.
Trans-1,2-Diphenylcyclopropane: This compound undergoes similar ring-opening reactions but with different stereochemical outcomes.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
特性
CAS番号 |
3282-18-6 |
|---|---|
分子式 |
C15H14 |
分子量 |
194.27 g/mol |
IUPAC名 |
(1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H14/c1-3-7-13(8-4-1)15(11-12-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
YHPLHTWUZJURAM-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



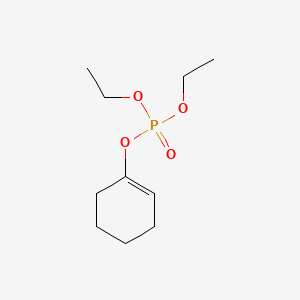
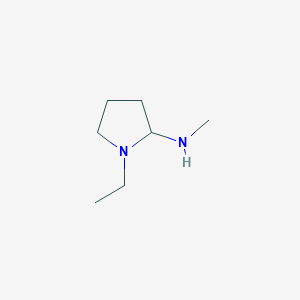
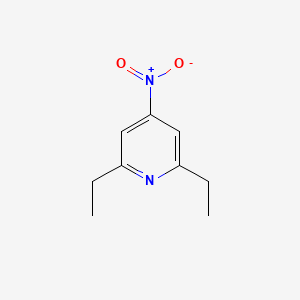
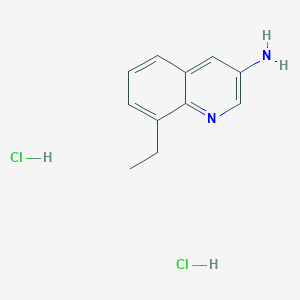
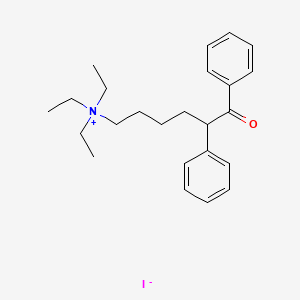
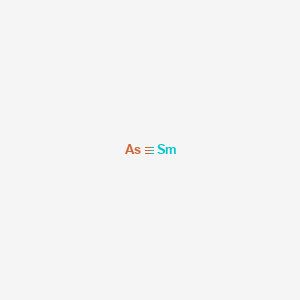
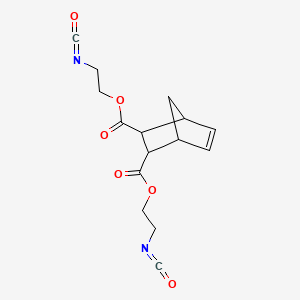
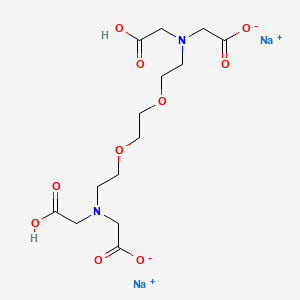
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
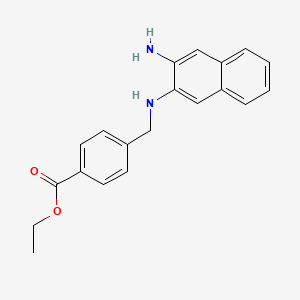
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
